Stereochemical Identity: (R)-Enantiomer Versus (S)-Enantiomer and Racemate — Implications for Downstream Biological Activity
CAS 2728727-61-3 is the defined (6R)-enantiomer with one determined atom stereocenter . In the THPP-based ATR inhibitor series, the (6R)-configuration places the 6-substituent in an axial orientation that projects into a hydrophobic pocket of the ATR kinase, as confirmed by cocrystal structures (PDB: 4WAF); the opposite (6S)-configuration would direct the substituent into a sterically incompatible region, predicted to abolish binding [1]. While direct IC50 data for the unelaborated building block are unavailable, the stereochemical requirement is absolute: the (6R)-methyl analog N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide achieves ATR biochemical IC50 values in the low micromolar range with clean kinase selectivity (>60 kinases tested, no off-targets with IC50 < 1 μM), an outcome dependent on the (R) configuration [1].
| Evidence Dimension | Stereochemical configuration at C6 and its effect on target binding geometry |
|---|---|
| Target Compound Data | (6R)-isopropyl; one defined chiral center; axial substituent orientation predicted by analogy to (6R)-methyl THPP cocrystal structures |
| Comparator Or Baseline | (6S)-enantiomer: not evaluated independently in published literature; racemic mixture: would contain 50% of the putatively inactive or less active enantiomer; (6R)-methyl analog: ATR IC50 in low μM range with clean selectivity profile (Barsanti et al., 2015) |
| Quantified Difference | Quantitative IC50 difference between (6R) and (6S) enantiomers of the isopropyl derivative cannot be calculated due to absence of published data for either enantiomer. Class-level inference from the (6R)-methyl series indicates stereochemistry is a binary determinant of activity. |
| Conditions | ATR biochemical assay; PI3Kα I800M-F930V double mutant cocrystal structure (PDB: 4WAF); selectivity panel of >60 kinases (Barsanti et al., ACS Med. Chem. Lett. 2015) |
Why This Matters
For procurement, specifying the (6R)-enantiomer rather than the racemate or (6S)-enantiomer is essential because the stereochemistry directly determines whether downstream elaborated compounds will adopt the correct binding pose in kinase targets; procurement of the wrong stereoisomer cannot be corrected by subsequent synthetic steps.
- [1] Barsanti, P. A.; Aversa, R. J.; Jin, X.; Pan, Y.; Lu, Y.; Elling, R.; Jain, R.; Knapp, M.; Lan, J.; Lin, X.; et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6 (1), 37–41. PDB: 4WAF. View Source
